molecular formula C25H23N5O3 B2929432 Methyl 4-oxo-3-phenyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251691-45-8

Methyl 4-oxo-3-phenyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2929432
CAS No.: 1251691-45-8
M. Wt: 441.491
InChI Key: AZJKMXIAIMUMBY-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-phenyl-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Receptor Binding Affinity

Compounds with quinazoline and piperazine structures have been synthesized for various applications, including receptor inhibition and anticancer activities. For example, the synthesis of complex molecules aiming at targeting calcitonin gene-related peptide (CGRP) receptors highlights the importance of such structures in medicinal chemistry. The detailed synthesis process involves stereoselective and economical methods, demonstrating the compound's potential in therapeutic applications (Cann et al., 2012).

Antiproliferative Activities

Research on pyrimidine-piperazine-chromene and -quinoline conjugates has shown significant antiproliferative activities against human breast cancer cell lines. This underscores the potential of structurally similar compounds in cancer research, where molecular docking studies help understand their interactions with biological targets (Parveen et al., 2017).

Conformational Studies

The investigation of compounds with bridgehead nitrogen atoms, such as hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, provides insights into the configurational and conformational aspects of similar molecular structures. These studies are crucial for understanding how slight changes in the molecular framework affect the biological activity and receptor interaction of these compounds (Cahill & Crabb, 1972).

Crystal Structure Analysis

The crystal structure analysis of compounds related to adoprazine, such as 1-aryl-4-(biarylmethylene)piperazines, provides valuable information on the molecular arrangement and potential intermolecular interactions. This information is crucial for designing compounds with desired physical and chemical properties (Ullah & Altaf, 2014).

NK1 Receptor Ligands

Research on non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety explores the development of compounds with nanomolar affinity for NK1 receptors. These studies highlight the therapeutic potential of these compounds in treating conditions mediated by the NK1 receptor, such as depression, anxiety, and nausea (Giuliani et al., 2011).

Properties

IUPAC Name

methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-33-24(32)18-10-11-20-21(17-18)27-25(30(23(20)31)19-7-3-2-4-8-19)29-15-13-28(14-16-29)22-9-5-6-12-26-22/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKMXIAIMUMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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